Structural Elucidation and Analytical Profiling of Cyclohexyl Ramipril Hydrochloride
Structural Elucidation and Analytical Profiling of Cyclohexyl Ramipril Hydrochloride
An In-Depth Technical Guide for Pharmaceutical Scientists and Analytical Chemists
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, the control of active pharmaceutical ingredient (API) impurities is paramount to ensuring drug safety and efficacy. Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is synthesized through complex multi-step pathways that are susceptible to side reactions. One of the most critical and chromatographically challenging impurities encountered during its synthesis is Cyclohexyl Ramipril Hydrochloride , officially recognized in pharmacopeias as Ramipril EP Impurity C or Ramipril USP Related Compound C [1].
This whitepaper provides a comprehensive, field-proven methodology for the structural analysis, mechanistic understanding, and quantitative profiling of Cyclohexyl Ramipril Hydrochloride. By synthesizing advanced chromatographic techniques with high-resolution spectroscopy, this guide establishes a self-validating framework for impurity characterization compliant with ICH Q3A(R2) guidelines.
Chemical Identity and Structural Mechanics (The "What")
Cyclohexyl Ramipril Hydrochloride is the hexahydro derivative of Ramipril. Structurally, the critical difference lies in the complete hydrogenation of the phenyl ring present in the API, converting it into a cyclohexyl moiety[1][2]. This subtle structural shift removes the π−π electron cloud, slightly increasing the molecule's hydrophobicity and altering its spatial conformation, which inherently complicates its chromatographic separation from the parent API.
Quantitative Data & Physicochemical Properties
The following table summarizes the verified physicochemical parameters required for standardizing analytical methods[3][4][5].
| Parameter | Value / Description |
| Common Synonyms | Ramipril EP Impurity C, Ramipril USP Related Compound C, Hexahydro Ramipril HCl |
| CAS Registry Number | 885516-61-0 (HCl Salt) / 99742-35-5 (Free Base) |
| IUPAC Name | (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(Ethoxycarbonyl)-3-cyclohexylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride |
| Molecular Formula | C23H39ClN2O5 (HCl Salt) |
| Molecular Weight | 459.02 g/mol (HCl Salt) / 422.56 g/mol (Free Base) |
| Solubility | Soluble in Methanol, DMSO, and slightly soluble in aqueous acidic buffers |
Mechanistic Origins of the Impurity (The "Why")
Understanding the causality behind the formation of Cyclohexyl Ramipril is essential for process optimization. Ramipril is typically synthesized utilizing an intermediate containing a phenylpropyl group. During catalytic hydrogenation steps (often utilizing Pd/C and H2 gas to remove benzyl protecting groups), localized over-exposure to hydrogen or excessive catalyst activity can lead to the unintended reduction of the aromatic phenyl ring into a saturated cyclohexyl ring.
Because this is a catalytic over-reduction, the impurity shares the exact stereochemical backbone as the API, making crystallization-based purification highly inefficient.
Mechanistic pathway of Cyclohexyl Ramipril formation via catalytic over-reduction.
Comprehensive Analytical Strategy (The "How")
To establish a self-validating analytical system, one must employ orthogonal techniques. LC-MS provides exact mass and fragmentation data, while NMR provides undeniable proof of atomic connectivity.
Comprehensive analytical workflow for the characterization of Ramipril Impurity C.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) Workflow
Objective: Confirm the addition of 6 atomic mass units (+6 Da) corresponding to the hydrogenation of the phenyl ring (Ramipril free base exact mass: 416.23 → Cyclohexyl Ramipril free base exact mass: 422.28)[2].
Causality: Electrospray Ionization (ESI) in positive mode is chosen because the secondary amine and tertiary amide nitrogens in the ramipril backbone readily accept protons, yielding robust [M+H]+ signals without excessive in-source fragmentation.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of Cyclohexyl Ramipril Hydrochloride reference standard[5] in 10 mL of MS-grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
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Instrument Tuning: Calibrate the Q-TOF or Orbitrap mass spectrometer using standard tuning mix to ensure mass accuracy within < 2 ppm.
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Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min.
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Data Acquisition: Scan range m/z 100–1000. Apply a capillary voltage of 3.5 kV and a desolvation temperature of 250°C.
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MS/MS Fragmentation: Isolate the precursor ion at m/z 423.28 [M+H]+ . Apply collision energy (CE) ramping (15–35 eV) using Argon as the collision gas.
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Validation: Observe the diagnostic product ions. The loss of the ethoxycarbonyl group ( −73 Da) and the cleavage of the alanyl-cyclopentapyrrole bond will yield specific fragments that verify the integrity of the core structure, while the fragment containing the cyclohexyl tail will exhibit the +6 Da shift compared to the API.
Protocol 2: 1D and 2D NMR Structural Elucidation
Objective: Definitively prove the absence of aromatic protons and the presence of the cyclohexyl ring.
Causality: 1H -NMR is the only technique that can unambiguously differentiate between an intact phenyl ring and a fully saturated cyclohexyl ring based on the chemical shift environment. DMSO- d6 is utilized as the solvent to ensure complete dissolution of the hydrochloride salt and to prevent rapid exchange of the amine/amide protons.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of the impurity standard in 0.6 mL of high-purity DMSO- d6 (99.9% D) containing TMS as an internal reference.
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1H-NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher.
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Expected Observation: Complete absence of signals in the aromatic region ( δ 7.1–7.3 ppm). Appearance of a broad, complex multiplet in the aliphatic region ( δ 0.8–1.8 ppm) integrating for 11 protons, corresponding to the newly formed cyclohexyl ring.
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13C-NMR Acquisition: Acquire a carbon spectrum.
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Expected Observation: Absence of sp2 hybridized aromatic carbons ( δ 125–145 ppm). Appearance of new sp3 hybridized carbons ( δ 25–35 ppm).
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2D COSY/HSQC (Self-Validation): Perform 2D NMR to trace the spin-spin coupling from the methine proton of the alanyl chain down through the propyl linker directly into the cyclohexyl ring, proving the structural connectivity hasn't been rearranged during the over-reduction process.
Protocol 3: HPLC Method for Impurity Quantification
Objective: Achieve baseline resolution ( Rs>1.5 ) between Ramipril and Cyclohexyl Ramipril for accurate quality control quantification.
Causality: Because the cyclohexyl group is more hydrophobic than the phenyl group, Impurity C will elute after Ramipril in a Reversed-Phase (RP) system. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to suppress the ionization of the terminal carboxylic acid, preventing peak tailing and ensuring sharp, quantifiable peaks.
Step-by-Step Methodology:
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Column Selection: Use a high-efficiency C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% TFA in Milli-Q Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 80 | 20 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 20.0 | 20 | 80 | 1.0 |
| 25.0 | 80 | 20 | 1.0 |
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Detection: Set the UV detector to 210 nm. (Note: The cyclohexyl ring lacks the strong UV chromophore of the phenyl ring, hence detection must rely on the absorbance of the amide/ester carbonyls at lower wavelengths).
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System Suitability: Inject a resolution mixture containing 0.1% Ramipril and 0.1% Cyclohexyl Ramipril Hydrochloride. The method is validated only if the resolution factor ( Rs ) between the two peaks is ≥1.5 .
Regulatory Compliance and Conclusion
The identification and control of Cyclohexyl Ramipril Hydrochloride (Impurity C) is not merely an academic exercise; it is a strict regulatory requirement. Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.10% or 0.15% threshold (depending on maximum daily dose) must be structurally elucidated and routinely monitored.
By employing the orthogonal analytical protocols detailed in this guide—leveraging the precise mass shifts in HRMS and the definitive connectivity mapping of 2D NMR—analytical scientists can establish a robust, self-validating data package. This ensures that the catalytic hydrogenation processes during Ramipril synthesis are tightly controlled, safeguarding the final API's purity, efficacy, and safety profile.
References
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SynZeal - Ramipril EP Impurity C HCl salt | 885516-61-0 URL:[Link]
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GLP Pharma Standards - Ramipril EP Impurity C | CAS No- 99742-35-5 URL: [Link]
